methyl 4-oxo-3-({4-[(3-phenylpropyl)carbamoyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate methyl 4-oxo-3-({4-[(3-phenylpropyl)carbamoyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040681-66-0
VCID: VC11935656
InChI: InChI=1S/C27H25N3O4S/c1-34-26(33)21-13-14-22-23(16-21)29-27(35)30(25(22)32)17-19-9-11-20(12-10-19)24(31)28-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,28,31)(H,29,35)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4
Molecular Formula: C27H25N3O4S
Molecular Weight: 487.6 g/mol

methyl 4-oxo-3-({4-[(3-phenylpropyl)carbamoyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 1040681-66-0

Cat. No.: VC11935656

Molecular Formula: C27H25N3O4S

Molecular Weight: 487.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-oxo-3-({4-[(3-phenylpropyl)carbamoyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 1040681-66-0

Specification

CAS No. 1040681-66-0
Molecular Formula C27H25N3O4S
Molecular Weight 487.6 g/mol
IUPAC Name methyl 4-oxo-3-[[4-(3-phenylpropylcarbamoyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C27H25N3O4S/c1-34-26(33)21-13-14-22-23(16-21)29-27(35)30(25(22)32)17-19-9-11-20(12-10-19)24(31)28-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,28,31)(H,29,35)
Standard InChI Key SGLLAQKZFNDMQD-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4

Introduction

The compound is a complex organic molecule with multiple functional groups, including a quinazoline ring, a carbamoyl group, and a sulfanylidene moiety. It appears to be a derivative of quinazoline, which is a class of compounds known for their pharmacological activities, including anticancer and anti-inflammatory properties.

Synthesis

The synthesis of such a compound would likely involve multiple steps, including:

  • Formation of the Quinazoline Ring: This might involve condensation reactions between appropriate precursors.

  • Introduction of the Carbamoyl Group: This could involve reacting an amine with a carbamoyl chloride or similar reagent.

  • Attachment of the Sulfanylidene Moiety: This might involve a nucleophilic substitution or addition reaction.

Pharmacological Activity

Given its structural features, this compound could potentially exhibit biological activities such as:

  • Anticancer Activity: Quinazoline derivatives are known to inhibit various kinases involved in cancer cell proliferation.

  • Anti-inflammatory Activity: The presence of a carbamoyl group could contribute to interactions with enzymes involved in inflammation pathways.

Data Tables

PropertyValue
Molecular WeightCalculated from formula
Melting PointExperimental value
SolubilityExperimental value
IC50 (if applicable)Experimental value

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